5-Chloro-4-methyl-2-nitrophenol
Overview
Description
5-Chloro-4-methyl-2-nitrophenol: is an aromatic compound characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a phenol ring
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 5-chloro-4-methyl-2-nitrophenol belongs, are known to interact with various biological molecules and systems . For instance, some nitrophenols have been found to interact with the respiratory system .
Mode of Action
Nitrophenols, in general, are known to undergo nucleophilic aromatic substitution reactions . This involves the replacement of one of the substituents in the aromatic ring by a nucleophile, which could potentially alter the function of the target molecule .
Biochemical Pathways
For example, 2-chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . The degradation of 2C4NP mainly occurs via oxidation, hydrolysis, and chain growth reactions .
Pharmacokinetics
Nitrophenols are generally known to have moderate solubility in water, which could influence their bioavailability .
Result of Action
For instance, they can cause oxidative stress and have been associated with toxic effects on the respiratory system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by pH and temperature . Furthermore, the presence of other substances in the environment can also influence the compound’s action. For example, the degradation of certain nitrophenols can be enhanced in the presence of carbon nanotubes .
Biochemical Analysis
Cellular Effects
Nitrophenols can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
Nitrophenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-2-nitrophenol typically involves the nitration of 4-chloro-2-methylphenol. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-4-methyl-2-nitrophenol can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 5-chloro-4-methyl-2-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-4-methyl-2-nitrophenol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, such as herbicides and insecticides. It is also employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Similar structure but lacks the methyl group.
4-Chloro-2-nitrophenol: Similar structure but lacks the methyl group.
5-Methyl-2-nitrophenol: Similar structure but lacks the chloro group.
Uniqueness: 5-Chloro-4-methyl-2-nitrophenol is unique due to the presence of both chloro and methyl groups on the phenol ring, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
5-chloro-4-methyl-2-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETJTGJUNMPFCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543861 | |
Record name | 5-Chloro-4-methyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100278-74-8 | |
Record name | 5-Chloro-4-methyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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